2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE
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Overview
Description
2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE is an organic compound belonging to the class of alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE typically involves the reaction of biphenyl-4-carboxylic acid with 2-oxoethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl-4-(4-ethoxy[1,1-biphenyl]-4-yl)-4-oxobutanoic acid
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,2-diphenylbutanenitrile
Uniqueness
2-BIPHENYL-4-YL-2-OXOETHYL 4-(1,3-DIHYDRO-2{H}-ISOINDOL-2-YL)BENZOATE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C29H23NO3 |
---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(1,3-dihydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C29H23NO3/c31-28(23-12-10-22(11-13-23)21-6-2-1-3-7-21)20-33-29(32)24-14-16-27(17-15-24)30-18-25-8-4-5-9-26(25)19-30/h1-17H,18-20H2 |
InChI Key |
GEMWCBOPAXLLOH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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